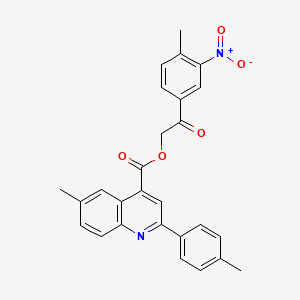![molecular formula C20H22ClN2OS+ B11621711 3-(4-chlorophenyl)-1-(2,3-dimethylphenyl)-3-hydroxy-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium](/img/structure/B11621711.png)
3-(4-chlorophenyl)-1-(2,3-dimethylphenyl)-3-hydroxy-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 3-(4-chlorophényl)-1-(2,3-diméthylphényl)-3-hydroxy-2,3,6,7-tétrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium est un composé organique complexe qui appartient à la classe des imidazothiazines.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 3-(4-chlorophényl)-1-(2,3-diméthylphényl)-3-hydroxy-2,3,6,7-tétrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium implique généralement des réactions organiques en plusieurs étapes. Les matières premières comprennent souvent le 4-chlorobenzaldéhyde et la 2,3-diméthylaniline, qui subissent des réactions de condensation pour former le système cyclique imidazo[2,1-b][1,3]thiazine. Les conditions de réaction peuvent impliquer l’utilisation de catalyseurs, de solvants et de réglages spécifiques de température et de pression pour optimiser le rendement et la pureté.
Méthodes de production industrielle
Dans un contexte industriel, la production de ce composé peut impliquer des procédés de lots à grande échelle ou en flux continu. L’utilisation de réacteurs automatisés et le contrôle précis des paramètres de réaction garantissent une qualité et une efficacité constantes. Des étapes de purification telles que la cristallisation, la distillation ou la chromatographie sont utilisées pour isoler le produit final.
Analyse Des Réactions Chimiques
Types de réactions
Le 3-(4-chlorophényl)-1-(2,3-diméthylphényl)-3-hydroxy-2,3,6,7-tétrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former les oxydes correspondants.
Réduction : Les réactions de réduction peuvent le convertir en différentes formes réduites.
Substitution : Les réactions de substitution halogénée peuvent introduire différents groupes fonctionnels.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme le borohydrure de sodium et des agents halogénants comme le chlore ou le brome. Les conditions de réaction telles que la température, le solvant et le pH sont soigneusement contrôlées pour obtenir les transformations souhaitées.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut produire des cétones ou des aldéhydes correspondants, tandis que les réactions de substitution peuvent introduire divers groupes fonctionnels, conduisant à une large gamme de dérivés.
Applications de la recherche scientifique
Le 3-(4-chlorophényl)-1-(2,3-diméthylphényl)-3-hydroxy-2,3,6,7-tétrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium a plusieurs applications de recherche scientifique, notamment :
Chimie : Utilisé comme élément de base pour la synthèse de molécules plus complexes.
Biologie : Étudié pour ses activités biologiques potentielles, telles que les propriétés antimicrobiennes ou anticancéreuses.
Médecine : Enquêté pour ses effets thérapeutiques potentiels dans le traitement de diverses maladies.
Industrie : Utilisé dans le développement de nouveaux matériaux ou comme catalyseur dans les réactions chimiques.
Applications De Recherche Scientifique
3-(4-chlorophenyl)-1-(2,3-dimethylphenyl)-3-hydroxy-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
Le mécanisme d’action du 3-(4-chlorophényl)-1-(2,3-diméthylphényl)-3-hydroxy-2,3,6,7-tétrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium implique son interaction avec des cibles moléculaires et des voies spécifiques. Celles-ci peuvent inclure la liaison à des enzymes ou à des récepteurs, la modulation des voies de transduction du signal ou l’interférence avec les processus cellulaires. Des études détaillées sont nécessaires pour élucider les mécanismes exacts et identifier les cibles moléculaires impliquées.
Comparaison Avec Des Composés Similaires
Composés similaires
Les composés similaires au 3-(4-chlorophényl)-1-(2,3-diméthylphényl)-3-hydroxy-2,3,6,7-tétrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium comprennent d’autres imidazothiazines avec différents substituants sur les cycles phényles. Voici quelques exemples :
- 3-(4-bromophényl)-1-(2,3-diméthylphényl)-3-hydroxy-2,3,6,7-tétrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium
- 3-(4-méthylphényl)-1-(2,3-diméthylphényl)-3-hydroxy-2,3,6,7-tétrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium
Unicité
L’unicité du 3-(4-chlorophényl)-1-(2,3-diméthylphényl)-3-hydroxy-2,3,6,7-tétrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium réside dans ses substituants spécifiques, qui peuvent influencer sa réactivité chimique, son activité biologique et ses applications potentielles. Des études comparatives avec des composés similaires aident à mettre en évidence ses propriétés distinctes et ses avantages potentiels.
Propriétés
Formule moléculaire |
C20H22ClN2OS+ |
|---|---|
Poids moléculaire |
373.9 g/mol |
Nom IUPAC |
3-(4-chlorophenyl)-1-(2,3-dimethylphenyl)-2,5,6,7-tetrahydroimidazo[2,1-b][1,3]thiazin-4-ium-3-ol |
InChI |
InChI=1S/C20H22ClN2OS/c1-14-5-3-6-18(15(14)2)22-13-20(24,16-7-9-17(21)10-8-16)23-11-4-12-25-19(22)23/h3,5-10,24H,4,11-13H2,1-2H3/q+1 |
Clé InChI |
KBSPULRGLZKGJU-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)N2CC([N+]3=C2SCCC3)(C4=CC=C(C=C4)Cl)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(3-Methoxyphenyl)-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]pyrrolidine-2,5-dione](/img/structure/B11621633.png)
![3-[4-(2-Methylpropanoyl)piperazin-1-yl]-1-phenyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile](/img/structure/B11621635.png)
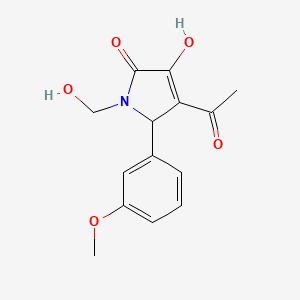
![Methyl 4-[({1-[4-(ethoxycarbonyl)phenyl]-3-[2-(morpholin-4-yl)ethyl]-5-oxo-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate](/img/structure/B11621653.png)
![{3-[1-(4-Fluoro-phenyl)-2,4,6-trioxo-tetrahydro-pyrimidin-5-ylidenemethyl]-indol-1-yl}-acetic acid](/img/structure/B11621667.png)
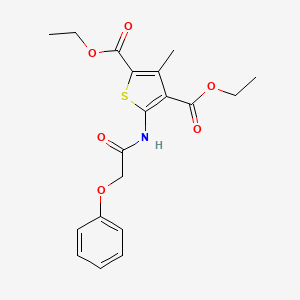
![2-[N-(4-Chlorophenyl)4-methoxybenzenesulfonamido]-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B11621675.png)
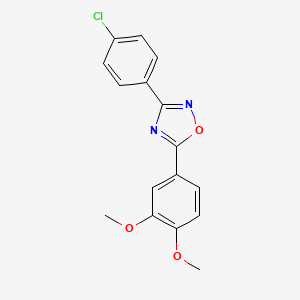
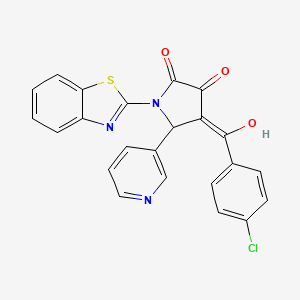

![5-[(1-benzyl-2-methyl-1H-indol-3-yl)methylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11621693.png)
![8-(4-chlorophenyl)-6-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carbonitrile](/img/structure/B11621703.png)
